molecular formula C15H11BrN2O2 B8384909 2-(5-Bromo-2-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

2-(5-Bromo-2-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B8384909
M. Wt: 331.16 g/mol
InChI Key: JFKLUIFAHQMXGJ-UHFFFAOYSA-N
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Patent
US09265773B2

Procedure details

POCl3 (0.39 g, 2.5 mmol) was added to DMF (0.43 g, 6 mmol) by dropwise at 0° C. Then 2-(5-bromo-2-methoxyphenyl)imidazo[1,2-a]pyridine (0.1 g, 0.33 mmol) in DMF (3 mL) was added. Then warmed to 25° C. and heated to 120° C. and stirred for 30 minutes and at 80° C. for 2 hours and then cooled to 25° C. H2O (20 mL) was added and extracted with EtOAc (3*50 mL), washed by aq NaHCO3 (3*50 mL) and brine (50 mL). After concentrated, the resulting residue was purified using prep-TLC (petroleum ether:EtOAc=3:1) to provide 2-(5-bromo-2-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (100 mg, yield: 90%). 1H-NMR (CDCl3, 400 MHz) δ 9.85 (s, 1H), 9.60 (s, 1H), 7.77˜7.81 (m, 2H), 7.54˜7.58 (m, 2H), 7.12˜7.15 (m, 1H), 6.92˜6.94 (m, 1H), 3.82 (s, 3H). MS (M+H)+: 331/333.
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
2-(5-bromo-2-methoxyphenyl)imidazo[1,2-a]pyridine
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[Br:6][C:7]1[CH:8]=[CH:9][C:10]([O:22][CH3:23])=[C:11]([C:13]2[N:14]=[C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][N:16]3[CH:21]=2)[CH:12]=1.O.CN([CH:28]=[O:29])C>>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([O:22][CH3:23])=[C:11]([C:13]2[N:14]=[C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][N:16]3[C:21]=2[CH:28]=[O:29])[CH:12]=1

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0.43 g
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
2-(5-bromo-2-methoxyphenyl)imidazo[1,2-a]pyridine
Quantity
0.1 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C=1N=C2N(C=CC=C2)C1)OC
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes and at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3*50 mL)
WASH
Type
WASH
Details
washed by aq NaHCO3 (3*50 mL) and brine (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C=1N=C2N(C=CC=C2)C1C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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